5-Hydroxy-1-boc-hexahydrocyclopenta[b]pyrrole
Description
Properties
IUPAC Name |
tert-butyl 5-hydroxy-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-5-4-8-6-9(14)7-10(8)13/h8-10,14H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOQARDREEYWBHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2C1CC(C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of 3-Cyanoketones and Related Precursors
A prominent approach involves base-assisted cyclization of 3-cyanoketones, which are readily available and inexpensive. This method employs strong bases like sodium tert-butoxide to induce intramolecular cyclization, forming the pyrrolidine ring fused to the cyclopentane system.
- A novel synthesis reported by researchers utilized unusual base-assisted cyclization of 3-cyanoketones, yielding the target heterocycle with high efficiency and good yields (up to 85%). The process involves treating 3-cyanoketones with sodium tert-butoxide in an inert solvent such as toluene at elevated temperatures (~100°C).
3-Cyanoketone + NaOt-Bu → Cyclized pyrrolidine derivative
Data Table 1: Typical Reaction Conditions for Cyclization
| Parameter | Value |
|---|---|
| Base | Sodium tert-butoxide (1.2 equiv) |
| Solvent | Toluene |
| Temperature | 100°C |
| Time | 4–6 hours |
| Yield | 75–85% |
Hydroxylation at the 5-Position
Hydroxylation is achieved via oxidative methods or nucleophilic addition, depending on the precursor's functional groups.
Method 1: Oxidative Hydroxylation
- Using oxidants such as hydrogen peroxide or tert-butyl hydroperoxide in the presence of catalysts (e.g., molybdenum or tungsten-based catalysts) to selectively hydroxylate the 5-position.
Method 2: Nucleophilic Hydroxylation
- Employing nucleophilic reagents like hydroxide ions under controlled conditions to introduce the hydroxy group at the appropriate position during or after ring closure.
Boc-Protection of the Nitrogen
The Boc group is introduced via standard carbamate formation using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or pyridine.
- Dissolve the heterocyclic intermediate in anhydrous dichloromethane.
- Add Boc2O (1.2 equiv) and triethylamine (2 equiv).
- Stir at room temperature for 12–24 hours.
- Purify via column chromatography.
- The Boc-protected derivative was obtained in yields exceeding 90%, with the protection step being straightforward and compatible with subsequent reactions.
Summary of Preparation Methods
Additional Considerations and Notes
- Reaction Optimization: The choice of solvent and temperature significantly influences regioselectivity and yield.
- Functional Group Compatibility: Protecting groups such as Boc are compatible with oxidative conditions, but care must be taken to avoid deprotection during harsh steps.
- Scalability: The described methods are amenable to scale-up, given the use of inexpensive and readily available reagents.
Chemical Reactions Analysis
5-Hydroxy-1-boc-hexahydrocyclopenta[b]pyrrole undergoes several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can be used to modify the ring structure or other functional groups.
Substitution: The compound can undergo substitution reactions, where the hydroxy or Boc groups are replaced with other functional groups.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts to facilitate substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-Hydroxy-1-boc-hexahydrocyclopenta[b]pyrrole has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.
Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving hydroxy and Boc-protected amine groups.
Medicine: Research into potential therapeutic applications, such as drug development and design, may involve this compound.
Industry: It can be used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 5-Hydroxy-1-boc-hexahydrocyclopenta[b]pyrrole involves its interaction with specific molecular targets and pathways. The hydroxy group and Boc-protected amine group play crucial roles in its reactivity and interactions with other molecules. These functional groups can participate in hydrogen bonding, nucleophilic attacks, and other chemical interactions that influence the compound’s behavior in various environments .
Comparison with Similar Compounds
Mechanistic Insights :
- Pyrrole reacts via Criegee-type cycloaddition or zwitterion formation, leading to ring-opened products like maleimide and formate .
- Imidazole forms a dioxazole intermediate, decomposing into cyanate and formamide .
- Hypothesis for Target Compound : The Boc group may sterically hinder ozone access to the pyrrole ring, while the hydroxyl group could promote alternative pathways (e.g., hydroxyl-directed oxidation or hydrogen abstraction).
2.2 Product Profiles and Stability
Key transformation products of analogous compounds include:
Notable Differences:
- Pyrrole derivatives yield maleimide, whereas imidazole derivatives form cyanate. The Boc-protected target compound may resist ring-opening, favoring hydroxylated intermediates instead.
2.3 Electronic and Steric Effects
- Electron Density : Pyrrole’s high reactivity stems from its electron-rich π-system. The Boc group, being electron-withdrawing, would reduce electron density, akin to pyridine (kO₃ < 2 M⁻¹ s⁻¹) .
- Steric Hindrance : The bulky Boc group may shield reactive sites, as seen in substituted imidazoles (e.g., irbesartan vs. losartan, with 4-order difference in kO₃) .
- Hydroxyl Substituent : The 5-hydroxy group could act as a directing group, similar to hydroxylated pyrroles (e.g., TP2 in ), promoting site-specific oxidation.
Data Tables
Table 1: Comparative Reaction Kinetics
| Parameter | Pyrrole | Imidazole | Pyrazole | Target Compound (Hypothetical) |
|---|---|---|---|---|
| kO₃ (M⁻¹ s⁻¹) | 1.4 × 10⁶ | 2.3 × 10⁵ | 5.6 × 10¹ | 10³–10⁴ (estimated) |
| Ozone:Compound Stoichiometry | 1.2 | 1.0 | 4.6 | – |
| Dominant Pathway | Cycloaddition | Dioxazole | Hydroxylation | Hydroxyl-directed oxidation |
Table 2: Product Yields
| Product | Pyrrole (%) | Imidazole (%) | Target Compound (Hypothetical, %) |
|---|---|---|---|
| Maleimide/Cyanate | 34 | 100 | <20 (modified derivatives) |
| Formate/Formamide | 54/14 | 100/100 | 30–50 (hydroxylated analogs) |
| Glyoxal | 5 | – | <10 |
Research Implications
- Synthetic Chemistry : The Boc group in this compound may necessitate optimized ozonation conditions for efficient deprotection or functionalization.
- Environmental Persistence : Unlike pyrrole and imidazole, Boc-protected compounds may resist biodegradation, requiring advanced oxidation processes (AOPs) for remediation .
- Drug Design : Hydroxyl and Boc groups could be leveraged to fine-tune the stability and reactivity of pyrrole-based pharmaceuticals.
Biological Activity
5-Hydroxy-1-boc-hexahydrocyclopenta[b]pyrrole is a bicyclic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, synthesizing findings from various research studies and highlighting its pharmacological relevance.
Structural Characteristics
This compound features a tert-butoxycarbonyl (Boc) protecting group on its nitrogen atom, which enhances both its stability and reactivity. The compound's bicyclic structure is characterized by a hexahydrocyclopenta[b]pyrrole framework, which is significant for its interaction with biological targets.
Biological Activities
Research indicates that derivatives of pyrrole, including this compound, exhibit a range of biological activities:
- Antimicrobial Properties : Pyrrole derivatives have been studied for their potential as antimicrobial agents. The unique structure of this compound may enhance its efficacy against various pathogens .
- Antitumor Activity : Preliminary studies suggest that compounds similar to this compound can inhibit tumor growth, indicating potential applications in cancer therapy.
- Anti-inflammatory Effects : Some pyrrole derivatives have demonstrated anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation .
The mechanism of action for this compound involves its binding affinity to specific biological targets. Interaction studies have shown that this compound can modulate receptor activity, which is crucial for its pharmacological effects. For instance, similar compounds have been reported to interact with the P2Y14 receptor, influencing cellular responses in models of asthma and pain .
Synthesis and Derivatives
The synthesis of this compound typically involves several steps aimed at optimizing yield and purity. Various synthetic routes have been explored, emphasizing the versatility of this compound in generating derivatives with enhanced biological activities.
Synthetic Routes
| Step | Description |
|---|---|
| 1 | Formation of the bicyclic framework through cyclization reactions. |
| 2 | Introduction of the Boc protecting group to stabilize the nitrogen atom. |
| 3 | Functionalization at the hydroxyl position to enhance biological activity. |
Case Studies and Research Findings
Several studies have provided insights into the efficacy of this compound:
- Antimicrobial Study : A study evaluated the antimicrobial activity of various pyrrole derivatives against multiple bacterial strains, revealing that compounds with similar structures exhibited significant inhibition zones compared to controls .
- Antitumor Research : In vitro assays demonstrated that certain pyrrole derivatives could induce apoptosis in cancer cell lines, suggesting a mechanism for their antitumor effects.
- Inflammation Model : Research involving animal models indicated that administration of related pyrrole compounds reduced markers of inflammation significantly compared to untreated groups .
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 5-Hydroxy-1-Boc-hexahydrocyclopenta[b]pyrrole with high purity?
- Methodological Answer : Optimize the Boc (tert-butoxycarbonyl) protection step to prevent unwanted side reactions. Use anhydrous conditions and catalysts like DMAP (4-dimethylaminopyridine) to enhance coupling efficiency. Purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) is critical to isolate the product from intermediates or diastereomers. Monitor reaction progress using TLC or HPLC, as stereochemical purity is essential for downstream applications .
Q. How can researchers safely handle this compound given its hazards?
- Methodological Answer : Follow OSHA HCS guidelines (29 CFR 1910):
- Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact (classified as Skin Irritant Category 2 and Eye Irritant 2A).
- Work in a fume hood to prevent inhalation (respiratory irritant, Category 3).
- In case of exposure, rinse skin/eyes with water for 15+ minutes and seek medical evaluation. Avoid inducing vomiting if ingested; instead, administer activated charcoal .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : Combine NMR (¹H, ¹³C, DEPT-135) to resolve the hexahydrocyclopenta[b]pyrrole ring conformation and Boc group integration. FT-IR confirms the presence of hydroxyl (3200–3600 cm⁻¹) and carbonyl (Boc C=O at ~1680 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight (C₁₂H₁₉NO₃, 225.2842 g/mol) and isotopic patterns .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in experimental data for pyrrole-derived systems?
- Methodological Answer : For discrepancies in reactivity or selectivity (e.g., COSMO-RS predictions vs. experimental extraction data in pyrrole/n-hexadecane systems), perform DFT calculations to assess steric/electronic effects. Validate with MD simulations to account for solvent interactions. For photophysical properties (e.g., ESIPT in indole-pyrrole systems), use TD-DFT to model excited-state proton transfer and compare with experimental fluorescence spectra .
Q. What experimental design strategies address low yields in functionalizing the hexahydrocyclopenta[b]pyrrole core?
- Methodological Answer : Screen Lewis acid catalysts (e.g., BF₃·OEt₂) to activate the hydroxyl group for regioselective substitution. Employ protecting-group-free routes if Boc deprotection causes instability. For stereochemical control, use chiral auxiliaries or asymmetric hydrogenation. Monitor by in-situ IR or Raman spectroscopy to detect transient intermediates .
Q. How do environmental factors (e.g., pH, O₂ levels) influence the stability of this compound in reactivity studies?
- Methodological Answer : Conduct accelerated stability studies under varying conditions:
- Use PTR-MS (Proton-Transfer-Reaction Mass Spectrometry) to track pyrrole degradation products (e.g., m/z=68 signals).
- Assess oxidative stability via radical scavenging assays (e.g., DPPH) due to the hydroxyl group’s susceptibility to oxidation. Adjust storage conditions (e.g., inert atmosphere, −20°C) to preserve integrity .
Data Contradiction Analysis
Q. Why do experimental selectivity values for pyrrole extraction systems deviate from COSMO-RS predictions?
- Methodological Answer : COSMO-RS often underestimates steric hindrance from bulky anions (e.g., TSA⁻ vs. SA⁻ in protic ionic liquids). Validate with molecular dynamics simulations to visualize pyrrole-anion interactions. Experimentally, measure distribution ratios (D) across concentration gradients and correlate with anion size/charge density. For TEA-TSA, higher D values arise from reduced steric hindrance, enabling better pyrrole binding .
Safety and Compliance
Q. What waste disposal protocols align with regulatory standards for this compound?
- Methodological Answer : Neutralize acidic/basic residues before disposal. Incinerate in a licensed facility with scrubbers to prevent NOₓ emissions (due to the pyrrole ring). Document disposal per EPA RCRA guidelines and maintain records for audits. Consult ECHA registration dossiers for EU-specific requirements .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
